2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide
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Description
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Scientific Research Applications
Radical Relatives and Redox Reactions
Furan and thiophene diarylmethenes show promise as redox-active ligands for metal centers, useful in developing nontraditional redox reactions. This research suggests potential applications in stoichiometric and catalytic redox processes, with a focus on the selective meso-deprotonations of diarylmethanes to form π-conjugated anions. The study demonstrates the facile one-electron oxidation of these anions, enabling the isolation of neutral radicals. Such compounds offer intriguing possibilities as ligands for redox-inert metal centers in noninnocent partnerships for redox reactions (Curcio et al., 2018).
Root Growth-Inhibitory Activity
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrate potent root growth-inhibitory activity towards rape seedlings. This indicates a potential application in agricultural research, particularly in the development of herbicides or growth regulators (Kitagawa & Asada, 2005).
Heterocyclic Chemistry and Drug Design
The synthesis of heterocyclic compounds like indeno[1,2-b]thiophenes, indeno[2,1-b]-thiophenes, and indeno[2,1-b]furans with acrylic acid units showcases the versatility of furan and thiophene derivatives in creating pharmacologically relevant structures. This opens avenues in drug design, especially for molecules requiring specific structural features for biological activity (Jeon & Lee, 2008).
Antimicrobial Schiff Bases
The synthesis and characterization of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes highlight the antimicrobial potential of these compounds. Such research points to applications in developing new antimicrobial agents, with the possibility of exploring furan and thiophene as core structures for drug development (Arora et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-20(2,25-17-7-5-16(21)6-8-17)19(23)22(12-15-9-10-24-14-15)13-18-4-3-11-26-18/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRXNPNWAPCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=COC=C1)CC2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.